molecular formula C9H7N3O2 B15291484 2-Aminoquinazoline-8-carboxylic acid

2-Aminoquinazoline-8-carboxylic acid

Katalognummer: B15291484
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: MKPMUKUAQUTMGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoquinazoline-8-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinazoline family Quinazolines are known for their significant biological and pharmaceutical properties, making them valuable in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminoquinazoline derivatives, including 2-aminoquinazoline-8-carboxylic acid, can be achieved through various methods. One efficient method involves the use of hydrochloric acid as a mediator in the [4+2] annulation reaction between N-benzyl cyanamides and 2-amino aryl ketones . Another approach includes the reaction of 2-aminobenzonitriles with N-benzyl cyanamides . These methods offer high yields and demonstrate the practicality of synthesizing 2-aminoquinazoline derivatives.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the aforementioned synthetic routes suggests potential for industrial application, particularly through the use of acid-mediated annulation reactions.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Aminoquinazoline-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline-8-carboxylic acid derivatives, while reduction may yield 2-aminoquinazoline derivatives with varying degrees of hydrogenation.

Wirkmechanismus

The mechanism of action of 2-aminoquinazoline-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as anticancer or antibacterial activity . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

    Quinazoline: A parent compound with a similar heterocyclic structure.

    Quinazolinone: A derivative with a carbonyl group at the 4-position.

    2-Aminoquinazoline: A closely related compound without the carboxylic acid group.

Uniqueness: 2-Aminoquinazoline-8-carboxylic acid is unique due to the presence of both an amino group and a carboxylic acid group on the quinazoline scaffold. This dual functionality allows for diverse chemical modifications and interactions, making it a valuable compound in various scientific research applications .

Eigenschaften

Molekularformel

C9H7N3O2

Molekulargewicht

189.17 g/mol

IUPAC-Name

2-aminoquinazoline-8-carboxylic acid

InChI

InChI=1S/C9H7N3O2/c10-9-11-4-5-2-1-3-6(8(13)14)7(5)12-9/h1-4H,(H,13,14)(H2,10,11,12)

InChI-Schlüssel

MKPMUKUAQUTMGV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=CN=C(N=C2C(=C1)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.